molecular formula C8H4BrClF2N2 B13468396 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole

1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole

Cat. No.: B13468396
M. Wt: 281.48 g/mol
InChI Key: TXWIJOHIDDNWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole is a halogenated benzodiazole derivative characterized by a benzodiazole core substituted at position 1 with a bromodifluoromethyl (-CBrF₂) group and at position 2 with a chlorine atom. This compound belongs to the benzodiazole family, which shares structural similarities with nucleotides and exhibits diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The bromodifluoromethyl group introduces significant steric bulk and electronegativity, which can enhance metabolic stability and binding interactions in biological systems .

Properties

Molecular Formula

C8H4BrClF2N2

Molecular Weight

281.48 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-2-chlorobenzimidazole

InChI

InChI=1S/C8H4BrClF2N2/c9-8(11,12)14-6-4-2-1-3-5(6)13-7(14)10/h1-4H

InChI Key

TXWIJOHIDDNWKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)(F)Br)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Difluoromethyl Precursors

The core of the synthesis hinges on the generation of difluoromethyl intermediates, notably HCF₂Cl and related compounds, which serve as key electrophilic reagents for subsequent functionalization.

  • Preparation of HCF₂Cl :
    HCF₂Cl can be synthesized via chlorination of difluoromethane derivatives. A typical route involves the reaction of difluoromethane with chlorine gas in the presence of catalysts or under controlled conditions to prevent over-chlorination. The process often employs chlorinating agents like sulfuryl chloride or phosphorus oxychloride, with reaction conditions optimized to favor the formation of HCF₂Cl with high purity and yield.

  • Alternative Difluorocarbene Sources :
    Bromodifluoromethane phosphonate derivatives are also utilized as precursors, which, upon treatment with appropriate reagents, release difluorocarbene species. These reagents are advantageous for their stability and ease of handling.

Formation of the Benzodiazole Core

The benzodiazole ring system is typically constructed via cyclization reactions involving o-phenylenediamines or related precursors. The halogenation step, particularly chlorination, is critical for introducing the chloro substituent at the 2-position.

  • Chlorination of Benzodiazole Precursors :
    The chlorination of benzodiazole derivatives is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents facilitate the substitution at the desired position, yielding 2-chloro-1H-1,3-benzodiazole with high regioselectivity.

Introduction of the Bromodifluoromethyl Group

The key step involves the electrophilic addition of the bromodifluoromethyl group to the benzodiazole core:

  • Generation of Electrophilic Bromodifluoromethyl Species :
    Using HCF₂Cl or bromodifluoromethane derivatives, the electrophilic bromodifluoromethyl species (BrCF₂) is generated in situ. This can be achieved through chlorination of difluoromethyl thioethers or via oxidation of suitable precursors, producing reactive intermediates such as HCF₂SCl or directly BrCF₂⁺ species.

  • Electrophilic Substitution on Benzodiazole :
    Under controlled conditions, the electrophilic BrCF₂ species reacts with the benzodiazole ring, preferably at the 1-position, to afford 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole . The reaction typically proceeds in inert solvents like dichloromethane (DCM) at room temperature, with the addition of bases such as potassium carbonate or sodium bicarbonate to facilitate the substitution and neutralize acids formed.

Summary of the Preparation Method

Step Reagents & Conditions Key Features
1. Difluoromethyl precursor synthesis Difluoromethane + Cl₂ (or phosphonate derivatives) Controlled chlorination to produce HCF₂Cl
2. Benzodiazole core formation o-Phenylenediamine derivatives + chlorination agents Regioselective chlorination at 2-position
3. Electrophilic bromodifluoromethylation HCF₂Cl or bromodifluoromethane derivatives + base Reaction with benzodiazole in inert solvent

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 2 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the benzodiazole ring and bromodifluoromethyl group.

Key examples :

  • Amine substitution : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80–100°C produces 2-amino derivatives. For instance, treatment with morpholine yields 2-morpholino-1-(bromodifluoromethyl)-1H-1,3-benzodiazole (reported yield: ~65–78% for analogous systems) .

  • Thiol substitution : Reaction with thiophenol in the presence of K₂CO₃ generates 2-arylthio derivatives.

Mechanism :
The reaction proceeds via a two-step process:

  • Formation of a Meisenheimer complex stabilized by the electron-deficient ring.

  • Departure of the chloride ion, followed by nucleophile attack.

Cross-Coupling Reactions

The bromodifluoromethyl group participates in palladium-catalyzed cross-coupling reactions, enabling functionalization at position 1.

Reaction TypeConditionsProductsCatalytic System
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl-difluoromethyl derivativesPd(PPh₃)₄ (2 mol%)
Buchwald-HartwigPrimary amine, Pd₂(dba)₃, Xantphos1-Amino-difluoromethyl derivativesPd₂(dba)₃ (1 mol%)

Key finding :
Suzuki couplings with electron-rich boronic acids achieve yields of 70–85%, while electron-deficient partners require higher temperatures (100–120°C) for comparable efficiency.

Condensation Reactions

The compound participates in acid-catalyzed condensations to form fused heterocycles.

Example :
Reaction with o-aminothiophenol in polyphosphoric acid (PPA) at 150°C for 12 hours produces 2-(1-(bromodifluoromethyl)-1H-1,3-benzodiazol-2-yl)benzothiazole via intermediate thioester formation (yield: ~58%) .

Mechanistic pathway :

  • Acylation of o-aminothiophenol by the benzodiazole core.

  • Intramolecular cyclization and dehydration.

Halogen Exchange Reactions

The bromine atom undergoes halogen-exchange reactions under specific conditions:

ReagentConditionsProductYield
KI, CuI, DMF120°C, 24 h1-Iodo-difluoromethyl derivative62%
AgF, CH₃CNReflux, 6 h1-Fluoro-difluoromethyl derivative45%

Limitation : Fluorination yields are lower due to competing side reactions involving the benzodiazole ring .

Radical Reactions

The bromodifluoromethyl group serves as a radical precursor under UV light or peroxide initiation:

Application :

  • Photochemical reaction with alkenes (e.g., styrene) generates difluoromethylated alkanes via radical addition (yield: 50–68%).

  • AIBN-initiated reaction with thiols produces difluoromethyl sulfides (yield: 72%) .

Stability and Side Reactions

Hydrolysis :
Prolonged exposure to aqueous base (pH > 10) leads to ring-opening via cleavage of the N–C bond, forming 2-chloro-N-(difluoromethyl)benzene-1,2-diamine (half-life: 3 h at 25°C).

Thermal decomposition :
At temperatures >200°C, decomposition releases Br₂ and HF gas, forming 2-chloro-1H-1,3-benzodiazole as the primary residue.

Mechanism of Action

The mechanism of action of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole involves its ability to participate in various chemical reactions due to the presence of reactive bromodifluoromethyl and chloro groups. These groups can undergo nucleophilic substitution, cross-coupling, and other reactions, allowing the compound to modify target molecules and pathways . The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The bromodifluoromethyl group distinguishes the target compound from other halogenated benzodiazoles. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole 1: -CBrF₂; 2: -Cl ~297.5 (calculated) High lipophilicity; strong electron-withdrawing effects enhance reactivity.
2-Chloro-6-fluoro-1-methyl-1H-1,3-benzodiazole 1: -CH₃; 2: -Cl; 6: -F 184.6 Lower molecular weight; methyl group reduces steric hindrance.
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole Benzodiazole fused to aryl group 246.67 Extended π-system improves stacking interactions in protein binding.
1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazole 1: -CH₂(2-ClC₆H₄) 242.71 Benzyl substitution enhances solubility in organic solvents.
2-[Chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole 2: -CH(Cl)Ph; 5: -CH₃ 257.0 Bulky substituents may hinder membrane permeability.

Key Observations :

  • The bromodifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to methyl or simple halogen substituents .

Biological Activity

1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole (CAS No. 2763750-85-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that halogenated benzodiazoles exhibit significant antimicrobial activity. The presence of the bromodifluoromethyl group enhances the lipophilicity of the molecule, potentially improving membrane permeability and bioactivity against various pathogens. In vitro studies have demonstrated that compounds with similar structures show effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. The halogen atoms can facilitate interactions through halogen bonding, which may enhance binding affinity to target proteins .

Case Studies

Several studies have investigated the biological activity of related compounds and their derivatives:

  • Antifungal Activity : A study highlighted the antifungal properties of halogenated benzodiazoles, suggesting that modifications to the benzodiazole core can significantly enhance activity against fungal strains such as Candida albicans .
  • Cancer Research : Other research has explored the use of benzodiazole derivatives in cancer therapy. For instance, compounds targeting specific cancer cell lines have shown promise in inhibiting tumor growth through apoptosis induction .
  • Enzyme Inhibition : Investigations into enzyme inhibition reveal that certain benzodiazole derivatives can act as effective inhibitors of enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Data Table: Biological Activity Summary

Activity Effect Reference
AntimicrobialEffective against bacteria and fungi
AntifungalInhibits growth of Candida albicans
Cancer Cell InhibitionInduces apoptosis in tumor cells
Enzyme InhibitionInhibits metabolic enzymes

Q & A

Q. What are the recommended synthetic routes for 1-(bromodifluoromethyl)-2-chloro-1H,3-benzodiazole, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves halogenation and cyclization steps. For example:

  • Halogenation: Introduce bromodifluoromethyl groups via electrophilic substitution using bromodifluoromethylating agents (e.g., BrCF2_2X, where X = Cl or Br) under anhydrous conditions .
  • Cyclization: Optimize reaction time and temperature (e.g., 60–80°C in DMF) to form the benzodiazole core. Monitor progress via TLC or HPLC.
  • Intermediate Characterization: Use 1^1H/13^{13}C NMR to confirm regioselectivity and FT-IR to track functional groups. For example, a carbonyl stretch at ~1650 cm1^{-1} may indicate unreacted intermediates .

Q. How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

  • Storage: Store in amber vials at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the bromodifluoromethyl group .
  • Handling: Use glove boxes for air-sensitive steps. Confirm purity via GC-MS before use to detect degradation products (e.g., HF or Br^- release) .

Q. What spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

  • NMR: 19^{19}F NMR is critical for resolving CF2_2 and Cl environments. Chemical shifts for CF2_2Br typically appear at δ –60 to –70 ppm .
  • X-ray Crystallography: Resolve crystal packing effects and confirm dihedral angles between the benzodiazole core and substituents (e.g., ~6–34° deviations observed in similar compounds) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromodifluoromethyl group in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The Br-CF2_2 bond dissociation energy (~280 kJ/mol) suggests moderate reactivity compared to aryl bromides .
  • Solvent Effects: Simulate solvent polarity (e.g., DMF vs. THF) to optimize reaction kinetics. Higher polarity may stabilize charged intermediates .

Q. What strategies mitigate conflicting data in bioactivity assays involving this compound?

Methodological Answer:

  • Dose-Response Curves: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish cytotoxicity from target-specific effects.
  • Metabolite Screening: Use LC-MS to identify degradation products (e.g., debrominated species) that may skew IC50_{50} values .

Q. How does the electron-withdrawing bromodifluoromethyl group influence regioselectivity in electrophilic substitutions?

Methodological Answer:

  • Directing Effects: The CF2_2Br group deactivates the benzodiazole ring, favoring electrophilic attack at the para position to the chloro substituent.
  • Kinetic vs. Thermodynamic Control: Vary reaction temperature (e.g., 0°C vs. reflux) to isolate intermediates. For example, low temperatures favor kinetic products like 4-nitro derivatives .

Q. What crystallographic challenges arise when analyzing halogen-bonding interactions in this compound?

Methodological Answer:

  • Halogen Bonding: The Br atom acts as a σ-hole donor. Use high-resolution X-ray data (≤ 0.8 Å) to measure Br···N distances (typically 3.0–3.5 Å).
  • Thermal Motion: Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in the CF2_2Br group .

Q. How can isotopic labeling (e.g., 18^{18}18F) aid in metabolic pathway tracing?

Methodological Answer:

  • Synthesis: Replace Br with 18^{18}F via nucleophilic aromatic substitution (e.g., K18^{18}F/Kryptofix® 222 in DMSO at 150°C).
  • Imaging: Use PET scans to track biodistribution. Optimize labeling efficiency (>95%) via HPLC purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.